molecular formula C26H21N3O2S B11415610 [2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-yl](4-ethoxyphenyl)methanone

[2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-yl](4-ethoxyphenyl)methanone

Cat. No.: B11415610
M. Wt: 439.5 g/mol
InChI Key: KTNAGLNHMZCYCQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone is a complex organic compound that features a thiazole ring, an indolizine core, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions .

The indolizine core can be synthesized via cyclization reactions involving pyridine derivatives. The final step involves coupling the thiazole and indolizine moieties with the phenyl group through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Biologically, 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique electronic structure makes it suitable for applications in materials science .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group in 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

[2-amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-yl]-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C26H21N3O2S/c1-2-31-19-13-11-18(12-14-19)25(30)24-23(27)22(21-10-6-7-15-29(21)24)26-28-20(16-32-26)17-8-4-3-5-9-17/h3-16H,2,27H2,1H3

InChI Key

KTNAGLNHMZCYCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=CC=C5)N

Origin of Product

United States

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